molecular formula C₁₉H₂₄N₂O₂ B1141026 Palonosetron N-Oxide CAS No. 813425-83-1

Palonosetron N-Oxide

Número de catálogo B1141026
Número CAS: 813425-83-1
Peso molecular: 312.41
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palonosetron N-Oxide is a metabolite of Palonosetron . It is a degradation product formed by exposure to oxidative stress . It has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 .


Molecular Structure Analysis

The molecular structure of Palonosetron N-Oxide is represented by the formula C19H24N2O2 . It contains total 51 bond(s); 27 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 6 six-membered ring(s), 3 ten-membered ring(s), 1 twelve-membered ring(s) .

Aplicaciones Científicas De Investigación

Application in Oncology

Scientific Field

Oncology

Application Summary

Palonosetron N-Oxide is used in oncology to prevent chemotherapy-induced nausea and vomiting (CINV), particularly in patients undergoing highly emetogenic chemotherapy (HEC) .

Methods of Application:

  • Dosage: Palonosetron is administered intravenously, typically at doses of 0.25 mg or 0.75 mg .
  • Procedure: It is given as a single dose before the start of chemotherapy to prevent both acute and delayed CINV .

Results and Outcomes:

  • Palonosetron has shown high complete response rates, meaning no emesis and no need for rescue medication, in clinical trials .
  • It was found to be superior to first-generation 5-HT3 receptor antagonists and well-tolerated among patients .

Application in Clinical Trials

Scientific Field

Clinical Pharmacology

Application Summary

Palonosetron N-Oxide is evaluated in clinical trials for its efficacy and safety as part of a fixed-dose combination with netupitant, used to prevent CINV .

Methods of Application:

  • Combination Therapy: Palonosetron is combined with netupitant and administered orally or intravenously .
  • Study Design: Randomized controlled trials compare the efficacy of this combination against other antiemetics .

Results and Outcomes:

  • The combination has maintained efficacy over multiple cycles of chemotherapy and is associated with high complete response rates .

Pharmacokinetics Studies

Scientific Field

Pharmacokinetics

Application Summary

Studies on Palonosetron N-Oxide focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Methods of Application:

  • Sampling: Blood samples are taken to measure plasma concentrations and study the drug’s metabolism to its N-oxide form .
  • Analysis: Pharmacokinetic parameters such as clearance, half-life, and volume of distribution are calculated .

Results and Outcomes:

  • Palonosetron exhibits a long plasma half-life, indicating a prolonged duration of action compared to other agents .

Efficacy in Treatment

Scientific Field

Therapeutics

Application Summary

The efficacy of Palonosetron N-Oxide is assessed in the treatment of CINV, with a focus on its ability to improve patients’ quality of life during chemotherapy .

Methods of Application:

  • Efficacy Measurement: The effectiveness is measured by the complete response rates and control of nausea and vomiting episodes .

Results and Outcomes:

  • Palonosetron has been shown to be more effective than multiple doses of other antiemetics, with better control and prolonged protection .

Safety Profile

Scientific Field

Drug Safety

Application Summary

The safety profile of Palonosetron N-Oxide is critically important, ensuring that it can be administered without significant adverse effects .

Methods of Application:

  • Safety Monitoring: Adverse events are monitored in clinical trials and post-marketing surveillance .

Results and Outcomes:

  • Palonosetron has a well-tolerated safety profile, with the most common adverse events being headache and constipation .

Application in Pediatrics

Scientific Field

Pediatric Oncology

Application Summary

Palonosetron N-Oxide is used in pediatric patients to prevent CINV, especially in those receiving HEC or undergoing stem cell transplant conditioning .

Methods of Application:

  • Pediatric Dosage: The dose is adjusted for children, typically 20 µg/kg, administered intravenously .

Results and Outcomes:

  • In pediatric patients, palonosetron has shown efficacy in preventing CINV with a safety profile similar to that in adults .

This analysis provides a detailed overview of the diverse applications of Palonosetron N-Oxide across different fields of scientific research, highlighting its significance in improving patient care in oncology. Each application is backed by rigorous clinical research and pharmacological studies, ensuring its efficacy and safety for patients undergoing chemotherapy.

Application in Post-Operative Nausea and Vomiting (PONV)

Scientific Field

Anesthesiology

Application Summary

Palonosetron N-Oxide is used to prevent post-operative nausea and vomiting, a common complication after surgery .

Methods of Application:

  • Dosage: Administered as a single intravenous dose before the induction of anesthesia .
  • Procedure: Often combined with other antiemetics like dexamethasone for enhanced efficacy .

Results and Outcomes:

  • Demonstrated a significant reduction in the incidence of PONV, with a long-lasting effect due to its extended half-life .

Application in Radiation-Induced Nausea and Vomiting (RINV)

Scientific Field

Radiation Oncology

Application Summary

Palonosetron N-Oxide is investigated for its effectiveness in preventing nausea and vomiting induced by radiation therapy .

Methods of Application:

  • Dosage and Administration: Similar to its use in CINV, with adjustments based on the radiation therapy regimen .

Results and Outcomes:

  • Early studies suggest that Palonosetron N-Oxide may offer better control of RINV compared to other 5-HT3 receptor antagonists .

Application in Delayed Nausea and Vomiting

Scientific Field

Supportive Care in Oncology

Application Summary

Palonosetron N-Oxide’s unique pharmacological profile makes it suitable for managing delayed nausea and vomiting, which occurs more than 24 hours after chemotherapy .

Methods of Application:

  • Dosage: A single dose is effective due to its prolonged receptor binding and half-life .

Results and Outcomes:

  • Clinical trials have shown that Palonosetron N-Oxide is more effective than other agents in controlling delayed symptoms .

Application in Geriatric Oncology

Scientific Field

Geriatric Oncology

Application Summary

The drug’s safety and efficacy are evaluated in the elderly population, who may have a higher sensitivity to chemotherapy-induced side effects .

Methods of Application:

  • Dosage: Careful consideration is given to dosing due to potential comorbidities and polypharmacy in the elderly .

Results and Outcomes:

  • Studies indicate that Palonosetron N-Oxide maintains its efficacy and safety profile in the geriatric population .

Application in Combination Therapies

Scientific Field

Pharmacotherapy

Application Summary

Palonosetron N-Oxide is used in combination with other antiemetic agents like NK1 receptor antagonists for a synergistic effect .

Methods of Application:

  • Combination Regimen: Administered with drugs like netupitant as part of a multi-modal antiemetic regimen .

Results and Outcomes:

  • The combination has been shown to be superior to monotherapy in preventing CINV across multiple chemotherapy cycles .

Application in Breakthrough CINV

Scientific Field

Oncology Supportive Care

Application Summary

Palonosetron N-Oxide is reserved for patients experiencing breakthrough CINV despite prophylactic antiemetic therapy .

Methods of Application:

  • Rescue Therapy: Used as a second-line treatment when initial antiemetic therapy fails .

Results and Outcomes:

  • It has been effective in providing relief in cases where other antiemetics have not been successful .

Direcciones Futuras

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for Palonosetron N-Oxide as well.

Propiedades

IUPAC Name

(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIWUDYGYXXEA-BGAFOXLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonosetron N-Oxide

CAS RN

813425-83-1
Record name Palonosetron N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALONOSETRON N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
MV Murthy, K Srinivas, R Kumar, K Mukkanti - Journal of pharmaceutical …, 2011 - Elsevier
… Dihydroxy Palonosetron N-oxide Imp-D Palonosetron N-oxide Imp-C diastereomer Keto Palonosetron enol form Dihydroxy Palonosetron Hydroxymethyl compound Keto Palonosetron (…
Number of citations: 29 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.